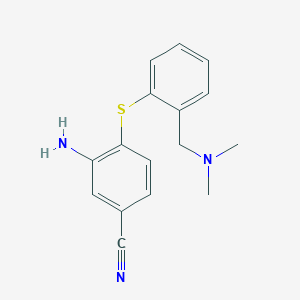

3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile

概要

説明

準備方法

3-アミノ-4-(2-ジメチルアミノメチルフェニルスルファニル)-ベンゾニトリルの調製には、いくつかの合成経路が関与しています。 1つの方法は、炭素11メチル化を使用する方法であり、これは合成モジュールを使用して完全に自動化されています。 . このプロセスには、合成モジュールの洗浄、炭素11メチル化、高速液体クロマトグラフィー(HPLC)による精製、および再製剤化に使用する唯一の有機溶媒としてエタノールが含まれます。 . 別の方法は、[11C]CH3Iを使用する方法であり、崩壊補正された[11C]CH3Iに基づいた放射化学収率が得られます。 . [11C]DASBの合成と精製は、高収率と高純度を達成するために最適化されています。 .

化学反応の分析

3-アミノ-4-(2-ジメチルアミノメチルフェニルスルファニル)-ベンゾニトリルは、炭素11によるメチル化と放射性標識を含むさまざまな化学反応を受けます。 . この化合物は、HPLCループを通過した[11C]MeOTfを用いた炭素11メチル化によって合成されます。 . その後、標識された生成物は、半調製HPLCで精製され、エタノール性生理食塩水に再製剤化されます。 . これらの反応から生成される主要な生成物は、[11C]DASBであり、これはPETイメージング用の放射性リガンドとして使用されます。 .

科学研究への応用

3-アミノ-4-(2-ジメチルアミノメチルフェニルスルファニル)-ベンゾニトリルは、特に神経イメージングの分野で、いくつかの科学研究への応用があります。 これは、脳内のセロトニン輸送体を研究するためにPETイメージング用の放射性リガンドとして使用されます。 . この化合物は、セロトニン輸送体に対して高い選択性を持ち、セロトニン系の変化を理解するための貴重なツールとなっています。 . DASB結合は、うつ病患者で検討されており、セロトニン輸送体は、うつ病の治療に使用される選択的セロトニン再取り込み阻害薬(SSRI)の標的です。 . さらに、DASBは、非ヒト霊長類やブタを対象とした研究で使用されており、放射性リガンド間の結合の違いを調べています。 .

科学的研究の応用

Neuroimaging and Serotonin Transporter Studies

The primary application of [^11C]DASB is in neuroimaging studies focused on the serotonin transporter. SERT plays a crucial role in regulating serotonergic neurotransmission by reuptaking serotonin from the synaptic cleft. Abnormalities in SERT function have been linked to various neuropsychiatric disorders, including depression and anxiety disorders.

Clinical Research and Diagnostic Applications

[^11C]DASB has been employed in clinical research to investigate the role of serotonin transporters in various psychiatric conditions. For instance, studies have shown that alterations in SERT binding potential can serve as biomarkers for conditions such as major depressive disorder and obsessive-compulsive disorder .

Case Study: Seasonal Variation in SERT Binding

A notable study investigated seasonal variations in SERT binding among healthy volunteers over several years. The findings indicated that serotonin transporter binding potential correlated with seasonal changes and sunlight exposure, suggesting environmental factors may influence serotonergic function .

Comparison with Other Radioligands

[^11C]DASB is often compared with other radioligands used for imaging SERT, such as [^11C]ADAM and [^11C]MADAM. Each of these compounds has unique binding profiles and affinities, making them suitable for different research contexts. Comparative studies highlight [^11C]DASB's superior selectivity and lower off-target binding, enhancing its effectiveness for precise imaging of SERT .

Table 1: Comparison of Radioligands for SERT Imaging

| Radioligand | Affinity (nM) | Selectivity | Main Application |

|---|---|---|---|

| [^11C]DASB | ~1 | High | PET imaging of SERT |

| [^11C]ADAM | ~5 | Moderate | PET imaging of SERT |

| [^11C]MADAM | ~10 | Moderate | PET imaging of SERT |

Table 2: Summary of Key Studies Using [^11C]DASB

作用機序

3-アミノ-4-(2-ジメチルアミノメチルフェニルスルファニル)-ベンゾニトリルの作用機序は、セロトニン輸送体への結合を含みます。 . この化合物は、炭素11で標識されており、PETイメージング用の放射性リガンドとして使用できます。 . 投与されると、DASBは脳内のセロトニン輸送体に結合し、セロトニン輸送体結合部位の可視化と定量化を可能にします。 . この結合は、さまざまな精神疾患におけるセロトニン輸送体の役割を理解し、抗うつ療法の効果をモニタリングするために不可欠です。 .

類似の化合物との比較

3-アミノ-4-(2-ジメチルアミノメチルフェニルスルファニル)-ベンゾニトリルは、セロトニン輸送体をイメージングするためのPET放射性リガンドとして使用される他の類似の化合物と比較されます。 これらの化合物には、[11C]ADAM、[11C]MADAM、[11C]AFM、[11C]DAPA、[11C]McN5652、および[11C]-NS 4194などがあります。 . DASBに関連する分子は、フッ素18で標識できるとも示唆されており、PET放射性リガンドとして使用できます。 . さらに、放射性同位体ヨウ素123を使用した単一光子放射断層撮影(SPECT)では、[123I]ODAM、[123I]IDAM、[123I]ADAM、および[123I]β-CITなどの放射性リガンドが利用できます。 . DASBは、セロトニン輸送体に対する高い選択性と、神経イメージング研究における広範な使用により、ユニークです。 .

類似化合物との比較

3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile is compared with other similar compounds used as PET radioligands for imaging the serotonin transporter. Some of these compounds include [11C]ADAM, [11C]MADAM, [11C]AFM, [11C]DAPA, [11C]McN5652, and [11C]-NS 4194 . A related molecule to DASB, which can be labeled with fluorine-18, has also been suggested as a PET radioligand . Additionally, single-photon emission computed tomography (SPECT) using the radioisotope iodine-123 has further radioligands available, such as [123I]ODAM, [123I]IDAM, [123I]ADAM, and [123I]β-CIT . DASB is unique due to its high selectivity for the serotonin transporter and its widespread use in neuroimaging studies .

生物活性

3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile, commonly referred to as DASB, is a compound that has garnered attention for its biological activities, particularly in relation to the serotonin transporter (SERT). This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C18H18N2S

- Molecular Weight: 298.41 g/mol

- IUPAC Name: this compound

DASB functions primarily as a selective radioligand for SERT, allowing for in vivo visualization through positron emission tomography (PET). The compound binds specifically to SERT, facilitating the study of serotonin dynamics in various conditions, including mood disorders and neuropsychiatric conditions. The binding affinity and selectivity of DASB for SERT have been demonstrated through various kinetic modeling strategies that analyze tissue data from PET scans .

Biological Activity and Therapeutic Potential

DASB's primary biological activity revolves around its interaction with the serotonin transporter. Research indicates that it can effectively inhibit serotonin reuptake, thereby potentially enhancing serotonergic signaling. This property makes it a valuable tool in understanding and potentially treating conditions such as depression and anxiety disorders.

Case Studies

- Kinetic Modeling in Humans : A study evaluated the binding of [(11)C]-DASB to SERT in healthy humans. The results indicated that a one-tissue compartment model provided a reliable fit for the data across various brain regions, confirming DASB's effectiveness in measuring SERT occupancy .

- Ketamine Interaction : Another study investigated the effects of ketamine on SERT using DASB as a tracer. While ketamine did not significantly inhibit DASB binding at therapeutic doses, there was a positive correlation between ketamine plasma levels and SERT occupancy, suggesting that higher doses may yield different results .

Comparative Analysis

The following table summarizes key findings related to DASB's biological activity compared to other SERT ligands:

| Compound | Binding Affinity (nM) | Selectivity for SERT | Clinical Application |

|---|---|---|---|

| This compound (DASB) | 0.5 | High | Imaging serotonergic activity |

| Other SERT ligands | Varies | Moderate to High | Various psychiatric disorders |

Research Findings

Recent research has highlighted several important aspects of DASB's biological activity:

- In Vivo Imaging : DASB is utilized extensively in PET imaging studies to visualize SERT distribution and density in the human brain.

- Clinical Relevance : Understanding SERT dynamics using DASB can aid in developing targeted therapies for mood disorders, providing insights into treatment efficacy and mechanisms .

特性

IUPAC Name |

3-amino-4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S/c1-19(2)11-13-5-3-4-6-15(13)20-16-8-7-12(10-17)9-14(16)18/h3-9H,11,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWLEPXXYOYDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027386 | |

| Record name | 3-Amino-4-((2-((dimethylamino)methyl)phenyl)thio)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627490-01-1 | |

| Record name | DASB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627490011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-((2-((dimethylamino)methyl)phenyl)thio)-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DASB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP549Z0645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。